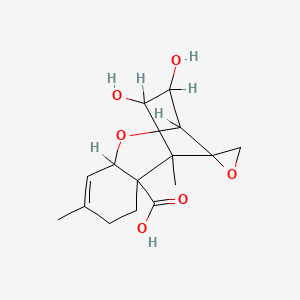
Trichothec-9-en-15-oic acid, 12,13-epoxy-3,4-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichothec-9-en-15-oic acid, 12,13-epoxy-3,4-dihydroxy- is a complex organic compound belonging to the trichothecene family. These compounds are known for their potent biological activities, particularly as mycotoxins produced by various species of fungi. Trichothecenes are characterized by their tricyclic 12,13-epoxytrichothecane skeleton, which is responsible for their toxic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trichothec-9-en-15-oic acid, 12,13-epoxy-3,4-dihydroxy- typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the tricyclic core: This is achieved through cyclization reactions, often involving Diels-Alder reactions or other cycloaddition methods.
Epoxidation: Introduction of the epoxy group at the 12,13 position is usually done using peracids like m-chloroperbenzoic acid (m-CPBA).
Hydroxylation: The addition of hydroxyl groups at the 3 and 4 positions can be accomplished using reagents like osmium tetroxide (OsO4) followed by oxidative cleavage.
Carboxylation: The carboxyl group at the 15 position is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the need for stringent safety measures. when produced, it typically involves large-scale organic synthesis techniques, including the use of bioreactors for fermentation processes if derived from fungal sources.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Trichothec-9-en-15-oic acid, 12,13-epoxy-3,4-dihydroxy- can undergo oxidation reactions, often leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxy group to a diol or reduce the carboxyl group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Acyl chlorides, alkyl halides
Major Products
Oxidation: Formation of trichothec-9-en-15-oic acid derivatives with additional ketone or carboxyl groups.
Reduction: Formation of trichothec-9-en-15-ol, 12,13-epoxy-3,4-dihydroxy-.
Substitution: Formation of esters or ethers depending on the substituents used.
Scientific Research Applications
Trichothec-9-en-15-oic acid, 12,13-epoxy-3,4-dihydroxy- has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of trichothecenes and their derivatives.
Biology: Investigated for its effects on cellular processes, particularly protein synthesis inhibition.
Medicine: Studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: Used in the development of antifungal agents and pesticides.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein synthesis. It binds to the ribosomal peptidyl transferase center, preventing the elongation of the peptide chain during translation. This leads to the accumulation of incomplete polypeptides and ultimately cell death. The epoxy group at the 12,13 position is crucial for its binding affinity and toxicity.
Comparison with Similar Compounds
Trichothec-9-en-15-oic acid, 12,13-epoxy-3,4-dihydroxy- is unique due to its specific functional groups and their positions. Similar compounds include:
T-2 Toxin: Another trichothecene with similar toxic properties but different functional groups.
HT-2 Toxin: A derivative of T-2 toxin with an additional hydroxyl group.
Deoxynivalenol (DON): A simpler trichothecene with a different substitution pattern.
These compounds share the tricyclic 12,13-epoxytrichothecane skeleton but differ in their specific functional groups and biological activities
Properties
CAS No. |
81331-37-5 |
|---|---|
Molecular Formula |
C15H20O6 |
Molecular Weight |
296.31 g/mol |
IUPAC Name |
10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-carboxylic acid |
InChI |
InChI=1S/C15H20O6/c1-7-3-4-14(12(18)19)8(5-7)21-11-9(16)10(17)13(14,2)15(11)6-20-15/h5,8-11,16-17H,3-4,6H2,1-2H3,(H,18,19) |
InChI Key |
PERWGNXJWMURFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















